molecular formula C17H16N4OS B2945095 3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole CAS No. 314245-18-6

3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole

Cat. No.: B2945095
CAS No.: 314245-18-6
M. Wt: 324.4
InChI Key: YVJPKVYAYACURC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole is a heterocyclic compound featuring a fused triazoloquinoline core linked to an isoxazole ring via a thioether bridge.

Properties

IUPAC Name

3,5-dimethyl-4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-10-8-16-18-19-17(21(16)15-7-5-4-6-13(10)15)23-9-14-11(2)20-22-12(14)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJPKVYAYACURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C₁₄H₁₈N₄OS
  • Molecular Weight : Approximately 298.39 g/mol
  • IUPAC Name : this compound)

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds containing isoxazole rings have been reported to demonstrate significant antibacterial properties. For instance, derivatives of isoxazole have shown effectiveness against both gram-positive and gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis and function .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that it possesses significant antiproliferative activity against several tumor types. For example:
    • MCF7 (breast cancer) : IC50 values around 12 µM.
    • NCI-H460 (lung cancer) : IC50 values approximately 42 µM .
  • Mechanisms of Action : The biological activity is attributed to the compound's ability to inhibit key enzymes involved in cell proliferation and survival. For example, it may inhibit kinases involved in cell cycle regulation .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized various derivatives of isoxazole and tested them against multiple cancer cell lines. The compound demonstrated:

  • Cytotoxicity against HepG2 (liver cancer) with an IC50 of 0.71 µM.
  • Inhibition of VEGF-induced proliferation in human umbilical vein endothelial cells with an IC50 of 0.30 nM .

Case Study 2: Antibacterial Efficacy

A study highlighted the antibacterial properties of isoxazole derivatives, including the compound . It was found to effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial membrane integrity .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF712
AnticancerNCI-H46042
AnticancerHepG20.71
AntibacterialStaphylococcus aureus-
AntibacterialEscherichia coli-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues include derivatives of triazoloquinoline and isoxazole-containing heterocycles. Key comparisons are summarized below:

Compound Core Structure Substituents Pharmacological Relevance
Target Compound Triazolo[4,3-a]quinoline + isoxazole 5-Methyl (triazole), 3,5-dimethyl (isoxazole), thioether bridge Hypothesized kinase inhibition or antimicrobial activity due to triazole-quinoline synergy
Imidazo[4,5-g]quinazoline Derivatives Imidazo[4,5-g]quinazoline Aryl groups at positions 2,6,8 (e.g., pyridyl, benzyl) Anticancer activity (e.g., EGFR inhibition) demonstrated in preclinical studies
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole + pyrazole 4-Methoxyphenyl (pyrazole), variable R groups (e.g., methyl, halogen) Antifungal activity via 14-α-demethylase lanosterol inhibition (molecular docking evidence)
3-(1,2,4-Triazolo[4,3-a]pyridine Derivatives Triazolo[4,3-a]pyridine Ethynyl linker, 4-methylbenzamide, piperazinylmethyl-trifluoromethylphenyl groups Patent-protected crystalline salts for medical applications (e.g., kinase modulation)

Key Observations :

  • Triazoloquinoline vs.
  • Thioether vs. Ethynyl Linkers : The thioether bridge in the target compound offers greater conformational flexibility than rigid ethynyl linkers (e.g., ), which may influence bioavailability.
  • Isoxazole vs.

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